molecular formula C6H12OS B6172470 (3-methyloxolan-3-yl)methanethiol CAS No. 2648948-34-7

(3-methyloxolan-3-yl)methanethiol

Cat. No.: B6172470
CAS No.: 2648948-34-7
M. Wt: 132.2
InChI Key:
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Description

(3-methyloxolan-3-yl)methanethiol is an organic compound with the molecular formula C6H12OS It is characterized by the presence of a thiol group (-SH) attached to a methylene bridge, which is further connected to a 3-methyloxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-methyloxolan-3-yl)methanethiol typically involves the reaction of 3-methyloxolane with methanethiol under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors and automated synthesis systems. These methods allow for the efficient and scalable production of the compound, ensuring consistent quality and high yield.

Chemical Reactions Analysis

Types of Reactions

(3-methyloxolan-3-yl)methanethiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can produce a variety of alkyl or acyl derivatives.

Scientific Research Applications

(3-methyloxolan-3-yl)methanethiol has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving thiol-based bioconjugation and labeling.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (3-methyloxolan-3-yl)methanethiol exerts its effects is primarily through its thiol group. Thiols are known to participate in various biochemical reactions, including redox reactions and the formation of disulfide bonds. The molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    (3-methyloxolan-3-yl)methanol: Similar structure but with a hydroxyl group instead of a thiol group.

    (3-methyloxolan-3-yl)methanamine: Contains an amine group instead of a thiol group.

    (3-methyloxolan-3-yl)methanoic acid: Features a carboxylic acid group instead of a thiol group.

Uniqueness

The presence of the thiol group in (3-methyloxolan-3-yl)methanethiol makes it unique compared to its analogs. Thiol groups are highly reactive and can participate in a wide range of chemical reactions, making this compound particularly versatile for various applications.

Properties

CAS No.

2648948-34-7

Molecular Formula

C6H12OS

Molecular Weight

132.2

Purity

95

Origin of Product

United States

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